

# Spiramine A: A Technical Overview of its Chemical Identity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Spiramine A** is a naturally occurring diterpenoid alkaloid isolated from plants of the Spiraea genus, particularly Spiraea japonica.[1] As a member of the atisine-type C20-diterpenoid alkaloid family, it possesses a complex heptacyclic structure. This technical guide provides a comprehensive overview of **Spiramine A**, focusing on its chemical identifiers, established biological activities, and the experimental protocols used to determine them.

### **Chemical Identifiers and Properties**

**Spiramine A** is characterized by a unique and complex molecular structure. Its key identifiers and computed properties are summarized below for reference.



| Identifier Type   | Value                                                                                                                                                                                                                                                                                   |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 114531-28-1                                                                                                                                                                                                                                                                             |  |
| Molecular Formula | C24H33NO4                                                                                                                                                                                                                                                                               |  |
| Molecular Weight  | 399.5 g/mol                                                                                                                                                                                                                                                                             |  |
| PubChem CID       | 441757                                                                                                                                                                                                                                                                                  |  |
| IUPAC Name        | [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2 <sup>2</sup> , <sup>5</sup> .0 <sup>2</sup> , <sup>7</sup> .0 <sup>8</sup> , <sup>18</sup> .0 <sup>8</sup> , <sup>21</sup> .0 <sup>13</sup> , <sup>17</sup> ]tri cosan-3-yl] acetate |  |
| SMILES            | CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13 INVALID-LINK [C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@H] 5N7[C@@H]6OCC7)C                                                                                                                                                                                      |  |
| InChI Key         | ZPELMDXCJZDIBP-OWOZRORESA-N                                                                                                                                                                                                                                                             |  |
| Other Identifiers | ChEBI: 9235, KEGG: C08709                                                                                                                                                                                                                                                               |  |

### **Biological Activity**

The primary and most well-documented biological activity of **Spiramine A** is its role as an inhibitor of platelet aggregation. While broader claims of antitumor and antimicrobial activity exist on commercial supplier websites, specific peer-reviewed studies detailing these effects for **Spiramine A** are not readily available in the public domain.

#### **Antiplatelet Aggregation Activity**

**Spiramine A** has been shown to be a potent inhibitor of Platelet-Activating Factor (PAF)-induced platelet aggregation.[1] Research indicates that this inhibition is concentration-dependent and selective.



| Biological Activity                     | Test System                    | IC50 Value | Reference                                                        |
|-----------------------------------------|--------------------------------|------------|------------------------------------------------------------------|
| PAF-Induced Rabbit Platelet Aggregation | In vitro (Rabbit<br>Platelets) | 6.7 μΜ     | Li L, et al. Eur J<br>Pharmacol. 2002 Aug<br>2;449(1-2):23-8.[1] |

A study evaluating a series of diterpene alkaloids from Spiraea japonica found that many, including **Spiramine A**, selectively inhibited platelet aggregation induced by PAF, but not by ADP or arachidonic acid. This selectivity suggests a specific mechanism of action related to the PAF receptor pathway.

#### **Experimental Protocols**

The following is a detailed methodology for the key antiplatelet aggregation experiment cited in the literature.

## In Vitro Antiplatelet Aggregation Assay (Adapted from Li L, et al., 2002)

- Preparation of Washed Rabbit Platelets:
  - Blood is drawn from the central ear artery of rabbits into an anticoagulant solution (e.g.,
     3.8% trisodium citrate).
  - Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15 minutes.
  - The PRP is then subjected to a higher speed centrifugation (e.g., 800 x g) for 10 minutes to pellet the platelets.
  - The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer without Ca<sup>2+</sup>) and resuspended in the same buffer to a final concentration of approximately 5 x 10<sup>8</sup> platelets/mL.
- Platelet Aggregation Measurement:



- Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension.
- The washed platelet suspension is placed in the aggregometer cuvette and pre-warmed to 37°C with stirring.
- A baseline light transmission is established.
- Spiramine A, dissolved in a suitable solvent (e.g., DMSO), is added to the platelet suspension at various final concentrations and incubated for a short period (e.g., 3-5 minutes).
- An aggregating agent, in this case, Platelet-Activating Factor (PAF), is added to induce platelet aggregation.
- The change in light transmission is recorded for several minutes.
- Data Analysis:
  - The maximum aggregation percentage is determined for each concentration of Spiramine
     A.
  - The inhibition percentage is calculated relative to a control (vehicle-treated) sample.
  - The IC<sub>50</sub> value (the concentration of **Spiramine A** that inhibits 50% of the maximal aggregation) is determined by plotting the inhibition percentage against the logarithm of the **Spiramine A** concentration and fitting the data to a dose-response curve.

#### **Visualizations**

## Logical Workflow for In Vitro Antiplatelet Aggregation Assay

The following diagram illustrates the key steps involved in the experimental workflow for assessing the antiplatelet aggregation activity of **Spiramine A**.





Click to download full resolution via product page

Caption: Workflow for determining the IC<sub>50</sub> of **Spiramine A** on platelet aggregation.



#### **Postulated Signaling Pathway Inhibition**

**Spiramine A** selectively inhibits PAF-induced aggregation. This suggests that it likely interferes with the PAF receptor (PAFR) signaling cascade, a G-protein coupled receptor pathway, upstream of common effectors that are activated by other agonists like ADP or thromboxane.



Click to download full resolution via product page



Caption: Postulated inhibition of the PAF receptor signaling pathway by **Spiramine A**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Spiramine A: A Technical Overview of its Chemical Identity and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568608#spiramine-a-cas-number-and-identifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com